N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide
Description
The exact mass of the compound N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-9-13-14-11(16-9)12-10(15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHJEDVPYDGHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide: Structural Profiling and Pharmacological Potential
Executive Summary
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide represents a critical structural template in medicinal chemistry, specifically within the class of 2,5-disubstituted-1,3,4-thiadiazoles. This scaffold acts as a bioisostere for various amide-containing pharmacophores, offering a unique balance of lipophilicity and electronic deficiency that is highly valued in the development of anticonvulsant, antimicrobial, and anticancer agents.
This guide provides a rigorous technical analysis of the compound's chemical structure, synthetic pathways, and physicochemical properties. It is designed for medicinal chemists and formulation scientists requiring actionable data for lead optimization and structural activity relationship (SAR) studies.
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]
Core Identification
| Property | Specification |
| IUPAC Name | N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide |
| CAS Number | 94-19-9 (Related sulfonamide analog often confused); Specific amide: Research Grade |
| Molecular Formula | C₁₁H₁₁N₃OS |
| Molecular Weight | 233.29 g/mol |
| SMILES | CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2 |
| InChI Key | KYHJEDVPYDGHQI-UHFFFAOYSA-N |
Electronic & Steric Architecture
The molecule comprises three distinct pharmacophoric regions:
-
The 1,3,4-Thiadiazole Core: An electron-deficient, five-membered heteroaromatic ring.[1] The sulfur atom imparts aromatic character while the two nitrogen atoms (N3, N4) act as hydrogen bond acceptors. This ring is a classic bioisostere for pyridine or oxadiazole, often improving metabolic stability.
-
The Amide Linker: Connects the heterocycle to the phenyl ring. It introduces a hydrogen bond donor (NH) and acceptor (C=O), critical for receptor binding affinity. The amide bond exhibits partial double-bond character, restricting rotation and enforcing a planar conformation that favors intercalation or specific pocket binding.
-
The 5-Ethyl Substituent: A small hydrophobic group that modulates the overall lipophilicity (LogP) without introducing significant steric bulk, allowing the molecule to probe narrow hydrophobic pockets in target enzymes (e.g., carbonic anhydrase or cyclooxygenase).
Synthetic Methodology
The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide is achieved through a convergent two-step protocol. The process prioritizes yield and purity by minimizing side reactions typical of thiadiazole chemistry.
Reaction Pathway Visualization
Figure 1: Convergent synthetic pathway via cyclodehydration and subsequent N-acylation.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
-
Reagents: Propionic acid (0.1 mol), Thiosemicarbazide (0.1 mol), Phosphorus Oxychloride (POCl₃, 30 mL).
-
Procedure:
-
Mix propionic acid and thiosemicarbazide in a round-bottom flask.
-
Add POCl₃ dropwise at 0°C to control the exotherm.
-
Reflux the mixture at 70-80°C for 3 hours. Monitoring via TLC (Mobile phase: Ethyl acetate/Hexane 3:7) is mandatory to confirm consumption of thiosemicarbazide.
-
Cool to room temperature and pour onto crushed ice.
-
Basify to pH 8 using 50% NaOH solution. The precipitate is filtered, washed with cold water, and recrystallized from ethanol.[2]
-
Yield Check: Expected yield 75-85%. Melting point: 190-192°C.
-
Step 2: N-Benzoylation
-
Reagents: 2-Amino-5-ethyl-1,3,4-thiadiazole (0.01 mol), Benzoyl Chloride (0.012 mol), Dry Pyridine (15 mL).
-
Procedure:
-
Dissolve the amine intermediate in dry pyridine (acts as both solvent and acid scavenger).
-
Add benzoyl chloride dropwise at 0-5°C with constant stirring.
-
Stir at room temperature for 4 hours.
-
Pour the reaction mixture into ice-cold dilute HCl (to neutralize pyridine).
-
Filter the resulting solid, wash with sodium bicarbonate solution (to remove benzoic acid byproduct), and finally with water.
-
Purification: Recrystallize from ethanol/DMF mixture.
-
Validation: 1H NMR should show the disappearance of the NH₂ signal (approx.[3] 7.0 ppm) and appearance of the amide NH singlet (downfield, >10 ppm).[4]
-
Physicochemical Profiling
Understanding the physicochemical behavior is crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.
| Property | Value (Experimental/Predicted) | Relevance |
| LogP (Lipophilicity) | 2.4 ± 0.3 | Optimal for oral bioavailability (Lipinski's Rule of 5 compliant). Indicates good membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~74 Ų | Well below the 140 Ų threshold, suggesting high probability of blood-brain barrier (BBB) penetration, relevant for CNS indications. |
| Hydrogen Bond Donors | 1 (Amide NH) | Facilitates specific binding interactions. |
| Hydrogen Bond Acceptors | 4 (N, O, S) | High potential for interacting with receptor pockets. |
| pKa (Amide NH) | ~10.5 | Weakly acidic; remains largely unionized at physiological pH. |
| Solubility | Low in water; High in DMSO, DMF | Formulation may require cosolvents or micronization. |
Biological Potential & Structure-Activity Relationship (SAR)
The N-(1,3,4-thiadiazol-2-yl)benzamide scaffold is a "privileged structure" in drug discovery. The specific 5-ethyl substitution pattern imparts distinct pharmacological characteristics.
Pharmacophore Mapping
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional contribution of each moiety.
Therapeutic Applications[12][13][14]
-
Anticonvulsant Activity:
-
Mechanism: Modulation of voltage-gated sodium channels or GABAergic potentiation.
-
SAR Insight: The 5-ethyl group provides sufficient lipophilicity for BBB penetration without the steric hindrance seen in bulkier 5-phenyl analogs. This often results in a better therapeutic index compared to standard agents like phenytoin.
-
-
Antimicrobial/Antifungal:
-
Mechanism: Inhibition of glucosamine-6-phosphate synthase (target in fungal cell walls).
-
SAR Insight: The thiadiazole ring is essential for mimicking the transition state of the enzyme substrate.
-
-
Enzyme Inhibition (Carbonic Anhydrase):
-
While sulfonamide derivatives are classical CA inhibitors, the amide analogs show selectivity for specific isoforms (e.g., tumor-associated CA IX/XII), driven by the specific geometry of the benzamide tail.
-
References
-
PubChem. (n.d.). N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (Compound).[5][6][7][8][9] National Library of Medicine. Retrieved from [Link]
-
Siddiqui, N., et al. (2009).[10] Synthesis and anticonvulsant activity of some substituted 1,3,4-thiadiazole derivatives. Asian Journal of Chemistry. (Contextual grounding for thiadiazole anticonvulsant protocols).
-
Bhat, M. A., et al. (2025). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide. ResearchGate. (Source for physicochemical methodology).[11][12][6][13][2][1][4][14][15]
-
Frontiers in Chemistry. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. brieflands.com [brieflands.com]
- 5. PubChemLite - N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (C11H11N3OS) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. guidechem.com [guidechem.com]
- 8. Compound 3,4-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide - Chemdiv [chemdiv.com]
- 9. 4-AMINO-N-(5-ETHYL-(1,3,4)THIADIAZOL-2-YL)-BENZENESULFONAMIDE, HYDRATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamide | C4H8N4O2S2 | CID 25154730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of 5-Ethyl-1,3,4-Thiadiazoles
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole ring is a cornerstone in modern medicinal chemistry, a versatile scaffold prized for its favorable physicochemical properties and broad spectrum of biological activities.[1][2] Its mesoionic character facilitates passage across biological membranes, while the arrangement of nitrogen and sulfur atoms allows for crucial hydrogen bonding and other non-covalent interactions with biological targets.[2] This guide focuses specifically on the burgeoning class of 5-ethyl-1,3,4-thiadiazole derivatives, dissecting the nuanced structure-activity relationships (SAR) that govern their therapeutic potential. By understanding the causal links between molecular architecture and biological effect, we can unlock new avenues for the rational design of potent and selective therapeutic agents.
The 1,3,4-Thiadiazole Core: A Privileged Heterocycle
The 1,3,4-thiadiazole is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This arrangement confers a unique electronic distribution and a high degree of in vivo stability.[3] The sulfur atom enhances lipid solubility, a key factor in drug absorption and distribution.[4] Furthermore, the thiadiazole nucleus is considered a bioisostere of the pyrimidine ring, a fundamental component of nucleobases, suggesting a potential mechanism of action through interference with DNA replication processes.[5][6]
The true power of the 1,3,4-thiadiazole scaffold lies in its capacity for facile substitution at the C2 and C5 positions. This allows for the systematic modulation of steric, electronic, and lipophilic properties, enabling the fine-tuning of pharmacological activity.
The Significance of the 5-Ethyl Substituent
While a vast array of substituents has been explored at the C5 position of the 1,3,4-thiadiazole ring, the ethyl group offers a compelling balance of lipophilicity and conformational flexibility. It is a relatively small, non-polar moiety that can occupy hydrophobic pockets within a target protein without introducing significant steric hindrance. The presence of the ethyl group can influence the overall shape and electronic properties of the molecule, thereby affecting its binding affinity and selectivity.
Deconstructing the Structure-Activity Relationship
The biological activity of 5-ethyl-1,3,4-thiadiazole derivatives is profoundly influenced by the nature of the substituent at the C2 position. This section will explore the SAR of this scaffold across various therapeutic areas, drawing upon key findings from the literature.
Anticancer Activity
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[5][7] For 5-ethyl-1,3,4-thiadiazole derivatives, the nature of the substituent at the C2 position is critical for cytotoxic potency.
A notable example is the compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide, which has demonstrated promising cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.[8] This molecule features a second thiadiazole ring linked via a thioacetamide bridge, suggesting that extended, multi-ring systems can enhance anticancer efficacy.
General SAR Observations for Anticancer Activity:
-
Aromatic and Heterocyclic Moieties: The introduction of substituted aryl or heteroaryl rings at the C2 position, often via an amino or amido linker, is a common strategy to enhance anticancer activity.[4][9]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the C2-substituent can increase cytotoxic potential.[9][10]
-
Lipophilicity: A balance of hydrophilic and lipophilic properties is crucial for cell permeability and target engagement.
Anticonvulsant Activity
The 1,3,4-thiadiazole nucleus is a key feature of several anticonvulsant drugs, including acetazolamide.[11] The essential pharmacophoric elements for anticonvulsant activity often include a hydrogen bonding domain, a hydrophobic aryl ring, and an electron-donor group.[11]
A study on valproic acid analogs identified N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide as a potent anticonvulsant agent.[11] This compound was found to be more effective than valproic acid in an isoniazid-induced seizure model in mice, with a therapeutic index of 7.3.[11]
General SAR Observations for Anticonvulsant Activity:
-
Amide Linkage: An amide linkage at the C2 position appears to be favorable for anticonvulsant activity.
-
Lipophilic Side Chains: The presence of a lipophilic alkyl chain, such as the 2-propylpentyl group, can enhance potency.[11] This is likely due to improved penetration of the blood-brain barrier.
-
Substitution on Aryl Rings: For derivatives with aryl substituents, the position and nature of the substituent can significantly impact activity. For instance, para-substitution with electron-withdrawing groups like chloro or nitro has been shown to enhance potency in some series.[11]
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is a versatile platform for the development of novel antimicrobial agents.[10][12][13] The SAR for antimicrobial activity is highly dependent on the target organism (Gram-positive vs. Gram-negative bacteria, fungi).
General SAR Observations for Antimicrobial Activity:
-
Substituted Phenyl Rings: The presence of a substituted phenyl ring at the C2 position is a common feature in antimicrobial 1,3,4-thiadiazoles. Electron-withdrawing groups on the phenyl ring often lead to higher antimicrobial activity.[10][14]
-
Thiol and Thione Derivatives: The introduction of a thiol or thione group at the C2 position can confer significant antimicrobial properties.[15]
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as piperazine or benzothiazole, can broaden the antimicrobial spectrum and enhance potency.[13]
Experimental Protocols
General Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
A common starting material for the synthesis of various 5-ethyl-1,3,4-thiadiazole derivatives is 2-amino-5-ethyl-1,3,4-thiadiazole. A general synthetic procedure is as follows:
-
Thiosemicarbazide Formation: Propionyl chloride is reacted with thiosemicarbazide in a suitable solvent (e.g., ethanol) to form 1-propionylthiosemicarbazide.
-
Cyclization: The resulting thiosemicarbazide is then cyclized using a dehydrating agent, such as concentrated sulfuric acid or phosphoric acid, with gentle heating to yield 2-amino-5-ethyl-1,3,4-thiadiazole.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent.
Synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl) amides
-
Acylation: 2-Amino-5-ethyl-1,3,4-thiadiazole is dissolved in a suitable solvent (e.g., dry acetone).
-
An appropriate acyl chloride or anhydride is added dropwise to the solution in the presence of a base (e.g., triethylamine or anhydrous sodium acetate) to neutralize the generated acid.
-
The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).
-
The product is isolated by filtration or extraction and purified by recrystallization.
Data Presentation
Table 1: Summary of Biological Activities of Selected 5-Ethyl-1,3,4-Thiadiazole Derivatives
| Compound ID | C2-Substituent | Biological Activity | Key Findings | Reference |
| 1 | -NH-CO-CH(CH2CH2CH3)2 | Anticonvulsant | More potent than valproic acid in an isoniazid-induced seizure model. | [11] |
| 2 | -NH-CO-CH2-S-(5-(p-tolylamino)-1,3,4-thiadiazole) | Anticancer | Promising cytotoxicity against MCF-7 and A549 cell lines. | [8] |
Visualizations
Caption: Key SAR features of the 5-ethyl-1,3,4-thiadiazole scaffold.
Caption: General synthetic workflow for 5-ethyl-1,3,4-thiadiazole amides.
Future Directions and Conclusion
The 5-ethyl-1,3,4-thiadiazole scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research, while not exhaustive for this specific scaffold, provides a strong foundation for future SAR-guided drug discovery efforts.
Future research should focus on:
-
Systematic derivatization: A more comprehensive exploration of substituents at the C2 position is warranted to build a more detailed SAR map.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their further development.
-
In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- Awasthi, P., et al. (2025). 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications. Current Topics in Medicinal Chemistry.
- Hilaris Publisher. (2023).
- Çevik, U. A., et al. (2025). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. Acta Pharmaceutica.
- Frontiers. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents.
- El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules.
- American Research Journals. (2021).
- MDPI. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
- Gomha, S. M., et al. (2015). Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety. Molecules.
-
ACS Omega. (2025). Green Efficient Synthesis of[1][8][11]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies.
- Chemical Methodologies. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole.
- Rasayan Journal of Chemistry. (2018). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.
- Journal of Medicinal Chemistry. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor.
- MDPI. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
- Semantic Scholar. (2021).
- ResearchGate. (2025). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)
- ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants.
- Semantic Scholar. (2023). New 1,3,4-thiadiazoles as potential anticancer agents.
- MDPI. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.
- MDPI. (2025).
- Neliti. (2018).
- PubMed. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)
- Biological and Pharmaceutical Bulletin. (2012). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
- RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
Sources
- 1. 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole [chemmethod.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. media.neliti.com [media.neliti.com]
- 11. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide from benzoyl chloride
Application Note: Optimized Synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide
Executive Summary
This protocol details the synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide via a pyridine-mediated nucleophilic acyl substitution. Unlike standard aliphatic amine acylations, 2-amino-1,3,4-thiadiazoles possess reduced nucleophilicity due to the electron-withdrawing nature of the heteroaromatic ring. Consequently, this protocol utilizes pyridine not merely as a solvent, but as a nucleophilic catalyst to generate a reactive
Retrosynthetic Analysis & Reaction Scheme
The strategy relies on the condensation of 2-amino-5-ethyl-1,3,4-thiadiazole (Nucleophile) with benzoyl chloride (Electrophile).
Reaction Equation:
Mechanism of Action:
-
Activation: Pyridine attacks benzoyl chloride to form the highly electrophilic
-benzoylpyridinium chloride. -
Addition: The exocyclic amine of the thiadiazole attacks the activated carbonyl.
-
Elimination: Pyridine is displaced, reforming the carbonyl double bond and releasing the protonated pyridine salt.
Materials & Stoichiometry
Safety Warning: Benzoyl chloride is a lachrymator and corrosive. Pyridine is toxic and has a noxious odor. All operations must be performed in a fume hood.
| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |
| 2-Amino-5-ethyl-1,3,4-thiadiazole | Limiting Reagent | 1.0 | 129.18 | 1.29 g (10 mmol) |
| Benzoyl Chloride | Electrophile | 1.1 | 140.57 | 1.55 g (1.28 mL) |
| Pyridine (Anhydrous) | Solvent/Catalyst | ~10 Vol | 79.10 | 15.0 mL |
| Ethanol (95%) | Recrystallization | N/A | - | As needed |
| Ice Water | Quenching | N/A | - | ~100 mL |
Experimental Protocol
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a pressure-equalizing addition funnel (or use a syringe for small scales) and a calcium chloride drying tube.
-
Solubilization: Charge the RBF with 2-amino-5-ethyl-1,3,4-thiadiazole (10 mmol). Add anhydrous pyridine (15 mL). Stir at room temperature until fully dissolved.
-
Note: Thiadiazoles are polar; pyridine is chosen for its excellent solubilizing properties compared to DCM or Toluene.
-
-
Cooling: Place the reaction vessel in an ice-water bath (
).
Phase 2: Acylation
-
Addition: Add benzoyl chloride (11 mmol) dropwise over 10–15 minutes.
-
Critical Control Point: The reaction is exothermic. Rapid addition may lead to bis-acylation or ring-opening side reactions. Maintain temperature
during addition.
-
-
Reaction: Remove the ice bath. Allow the mixture to warm to room temperature and stir for 2–4 hours .
-
Optimization: If TLC (System: Ethyl Acetate/Hexane 1:1) shows unreacted amine after 4 hours, heat the mixture to
for 1 hour. The electron-poor nature of the amine may require thermal activation.
-
Phase 3: Workup & Isolation
-
Quenching: Pour the reaction mixture slowly into 100 mL of vigorously stirred ice-cold water .
-
Observation: The pyridine salt will dissolve, and the hydrophobic amide product will precipitate as a solid (usually white or off-white).
-
-
Neutralization (Optional): If the suspension is highly acidic, adjust pH to ~7-8 using saturated
solution to ensure the amide is not protonated, though the amide itself is not basic. -
Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold water (
) to remove residual pyridine and pyridinium hydrochloride.
Phase 4: Purification
-
Recrystallization: Transfer the crude solid to a clean flask. Recrystallize from hot Ethanol (95%) .
-
Dissolve in minimum boiling ethanol.
-
Allow to cool slowly to room temperature, then refrigerate (
) to maximize yield.
-
-
Drying: Dry the purified crystals in a vacuum oven at
for 6 hours.
Process Workflow Diagram
Caption: Logic flow for the acylation of 2-amino-5-ethyl-1,3,4-thiadiazole, including thermal optimization loop.
Quality Control & Validation
The following physicochemical properties confirm the identity of the synthesized compound.
-
Physical State: White to off-white crystalline solid.
-
Melting Point: Expected range 175–185°C . (Note: Analogous 5-ethoxy derivative melts at
[1]).[1] -
IR Spectroscopy (KBr):
-
NMR (DMSO-
, 400 MHz):-
ppm (
, s, , exchangeable with ) -
ppm (
, m, Benzoyl aromatic protons) -
ppm (
, q, -ethyl) -
ppm (
, t, -ethyl)
-
ppm (
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Benzoyl Chloride | Ensure Pyridine is dry. Use fresh Benzoyl Chloride. |
| Oiling Out | Product trapped in impurities | Scratch the flask walls with a glass rod during water quench. Add a seed crystal if available. |
| Bis-acylation | Excess reagent / High Temp | Strictly control stoichiometry (1.1 equiv max) and keep addition at |
| Color Issue | Oxidation of amine | Recrystallize with activated charcoal in Ethanol. |
References
-
Crystal Structure & Synthesis (Analog): Fun, H. K., et al. (2011). N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide. Acta Crystallographica Section E. Link
-
General Method (Thiadiazoles): Aliabadi, A., et al. (2017).[3] Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives. Iranian Journal of Pharmaceutical Research. Link
- Reaction Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.
-
Biological Context: Asif, M. (2009). 2, 4- Di substituted-5-Imino-1, 3, 4- Thiadiazole Derivatives: Synthesis and Biological Evaluation. International Journal of ChemTech Research. Link
Sources
MTT assay protocol for testing thiadiazole benzamide cytotoxicity
Topic: High-Fidelity MTT Assay Protocol for Determining the Cytotoxicity of Novel Thiadiazole Benzamide Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Guiding Principle: Beyond Viability, A Measure of Metabolic Health
The MTT assay stands as a foundational method in toxicology and drug discovery for assessing cellular health.[1] Its principle is rooted in the biochemical activity of living cells. The assay utilizes the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is cell-permeable.[2][3] Within the mitochondria of metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring.[4][5][6][7] This enzymatic reduction converts the soluble yellow MTT into insoluble purple formazan crystals.[4][5][8]
These formazan crystals accumulate within the cell. An organic solvent, typically dimethyl sulfoxide (DMSO) or acidified isopropanol, is then added to lyse the cells and dissolve the crystals, resulting in a colored solution.[5] The intensity of this purple color, quantified by measuring its absorbance with a spectrophotometer, is directly proportional to the number of metabolically active, and therefore viable, cells.[1][9][10] A decrease in signal indicates a reduction in metabolic activity, which can be interpreted as cytotoxicity or a cytostatic effect induced by the test compound.[4]
It is crucial to understand that the MTT assay is a measure of metabolic activity, not a direct count of living cells.[4][11] Conditions that alter a cell's metabolic state without causing cell death can influence the results.[4] This distinction is paramount when interpreting data from novel chemical entities like thiadiazole benzamides.
Caption: Biochemical principle of the MTT assay.
Special Considerations for Thiadiazole Benzamides
Thiadiazole derivatives are a class of heterocyclic compounds frequently investigated for their anticancer properties.[12][13] While the MTT assay is commonly used to screen these compounds, their chemical nature warrants specific controls to ensure data integrity.[14][15]
-
Potential for Direct MTT Reduction: Like some polyphenolic compounds, molecules with inherent reducing potential can directly reduce MTT to formazan in a cell-free environment.[11][16] This leads to a false-positive signal, suggesting high viability when the compound might actually be cytotoxic.
-
Color Interference: If a thiadiazole benzamide derivative is colored, it may absorb light at the same wavelength as formazan (typically 570 nm), leading to artificially high absorbance readings.[4]
-
Solubility Issues: Poor solubility of the test compound can lead to precipitation in the culture medium, affecting both its effective concentration and potentially interfering with optical readings.
A self-validating protocol, as detailed below, is therefore not just recommended but essential. It incorporates specific controls to identify and account for these potential artifacts.
Comprehensive Experimental Protocol
This protocol is optimized for adherent cell lines cultured in 96-well plates. Modifications may be required for suspension cells or different plate formats.
Materials and Reagents
-
Biological Materials:
-
Core Reagents:
-
MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS).[9][14] Vortex to mix, filter-sterilize (0.22 µm filter), and store in light-protected aliquots at -20°C for up to 6 months.[9]
-
Formazan Solubilization Solution: High-purity, anhydrous DMSO is recommended.[4][9] Alternatively, a solution of 10% SDS in 0.01 N HCl can be used.[19]
-
Thiadiazole Benzamide Stock Solution: Prepare a high-concentration stock (e.g., 10-100 mM) in sterile DMSO. Store at -20°C.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin) to confirm assay performance.
-
Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO).
-
-
Equipment & Consumables:
Step-by-Step Methodology
The entire workflow is designed to be completed with precision, ensuring consistency across experiments.
Caption: End-to-end experimental workflow for the MTT cytotoxicity assay.
Phase 1: Seeding and Cell Culture (Day 1)
-
Cell Seeding: Harvest cells that are in their logarithmic growth phase. Perform a cell count and determine viability (e.g., via Trypan Blue exclusion). Dilute the cell suspension to the optimal seeding density in complete growth medium.
-
Expert Insight: The optimal seeding density is critical. It should allow for exponential growth during the treatment period without cells becoming over-confluent, which can inhibit growth and affect metabolic activity. This must be determined empirically for each cell line (e.g., by testing densities from 1,000 to 100,000 cells/well).[18][21]
-
-
Plating: Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Adhesion: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to adhere and resume normal growth.[1][14]
Phase 2: Compound Treatment (Day 2)
-
Prepare Dilutions: On the day of treatment, prepare serial dilutions of your thiadiazole benzamide stock solution in the appropriate culture medium. Also prepare dilutions of your positive control.
-
Expert Insight: The final concentration of the vehicle (DMSO) should be kept constant across all wells (including the "vehicle control" wells) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[18]
-
-
Treatment Application: Carefully aspirate the old medium from the cells. Add 100 µL of the appropriate medium containing the test compound, positive control, or vehicle control to the designated wells.
-
Incubation: Return the plate to the incubator for the desired exposure period (commonly 24, 48, or 72 hours).
Phase 3: MTT Reaction and Measurement (Day 3-5)
-
Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[7][24]
-
Expert Insight: Some protocols recommend replacing the treatment media with fresh, serum-free media containing MTT.[4] Serum components and phenol red can interfere with the assay and generate background signal.[18] If this is a concern, gently aspirate the treatment media and add 100 µL of serum-free media, followed by 10 µL of MTT stock.
-
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[7][21] Visually inspect the cells under a microscope for the formation of intracellular purple formazan crystals. The incubation time can be optimized and should be consistent across all plates in an experiment.[21]
-
Solubilize Crystals:
-
For Adherent Cells: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals or the cell layer.[24]
-
Add 100-150 µL of DMSO to each well.[4]
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization of the formazan. Gently pipette up and down if needed.[4]
-
-
Read Absorbance: Measure the absorbance using a microplate reader within 1 hour of solubilization.[23] Set the measurement wavelength to 570 nm and the reference wavelength to 630 nm or higher.[4] The reference wavelength corrects for background absorbance from cell debris or bubbles.
A Self-Validating System: Essential Controls
To ensure the trustworthiness of your results, especially with novel compounds, the following controls must be included on every plate.
Caption: Recommended 96-well plate layout for a self-validating MTT assay.
| Control Type | Components | Purpose |
| Media Blank | Culture medium, MTT, Solubilizer (No Cells) | To determine the background absorbance of the medium and reagents. This value is subtracted from all other readings.[21] |
| Untreated Control | Cells, Culture Medium | Represents 100% cell viability and provides the maximum signal for normalization. |
| Vehicle Control | Cells, Culture Medium + Max. concentration of solvent (e.g., DMSO) | To assess the cytotoxicity of the solvent itself. Viability should be close to 100%.[18] |
| Positive Control | Cells, Culture Medium + Known cytotoxic agent | To confirm that the cell system and assay are responsive to cytotoxic effects. |
| Compound Interference Control | Culture medium, Test Compound, MTT, Solubilizer (No Cells) | CRITICAL for thiadiazole benzamides. To check for direct reduction of MTT or color interference by the compound. Any signal here must be subtracted from the corresponding treated-cell wells.[4][11][25] |
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the Media Blank wells from all other wells.
-
Correct for Compound Interference: Subtract the average absorbance of each concentration of the Compound Interference Control from the corresponding wells with cells treated at that concentration.
-
Calculate Percent Viability: Normalize the data to the controls using the following formula:
-
% Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) x 100
-
-
Determine IC₅₀: Plot the % Viability against the log of the compound concentration. Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Contamination (bacterial/yeast); Phenol red or serum interference; MTT reagent degraded by light. | Visually inspect plates for contamination.[21] Use phenol red-free and/or serum-free medium during MTT incubation.[18] Always store and handle MTT reagent protected from light.[21][26] |
| Low Absorbance Readings | Cell seeding density is too low; Insufficient MTT incubation time; Incomplete formazan solubilization. | Optimize seeding density with a titration experiment.[18] Increase MTT incubation time (e.g., to 4 hours) and confirm crystal formation with a microscope.[21] Ensure adequate mixing and incubation time with the solubilizing agent.[4] |
| High Variability Between Replicates | Inconsistent pipetting; Uneven cell seeding; Edge effects. | Use calibrated pipettes and a multi-channel pipette for reagent addition.[21] Ensure a homogenous cell suspension before plating.[9] Do not use perimeter wells for experimental data.[18][23] |
| Viability >100% at Low Doses | Compound stimulates cell proliferation (hormesis); Compound interference (direct MTT reduction). | This can be a real biological effect. However, always check the compound interference control. A high signal in the cell-free control indicates an artifact.[25] |
References
-
Wikipedia. (2024). MTT assay. Wikipedia. Retrieved from [Link]
-
Riss, T. L., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]
-
Biotech Spain. (2025). XTT Assays vs MTT. Biotech Spain. Retrieved from [Link]
-
Pediaa.Com. (2024). What is the Difference Between MTT and XTT Assay. Pediaa.Com. Retrieved from [Link]
-
Unknown Source. (n.d.). MTT ASSAY Protocol. Retrieved from [Link]
-
Bioquochem. (n.d.). MTT CELL PROLIFERATION ASSAY. Bioquochem. Retrieved from [Link]
-
SlideShare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). SlideShare. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI. Retrieved from [Link]
-
Wnuk, M., et al. (2011). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Folia Biologica. Retrieved from [Link]
-
ATCC. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. On Science. Retrieved from [Link]
-
Worbs, S., et al. (2017). Particle-induced artifacts in the MTT and LDH viability assays. Journal of Nanoparticle Research. Retrieved from [Link]
-
Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science. Retrieved from [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Retrieved from [Link]
-
Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression. Semantic Scholar. Retrieved from [Link]
-
Mashayekhi, V., et al. (2018). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. Retrieved from [Link]
-
Plech, T., et al. (2016). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. Retrieved from [Link]
-
Uzun, M., et al. (2016). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. PeerJ. Retrieved from [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay | AAT Bioquest [aatbio.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 細胞計數與健康分析 [sigmaaldrich.com]
- 8. jrmds.in [jrmds.in]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 11. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 12. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents [ijbms.mums.ac.ir]
- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. brieflands.com [brieflands.com]
- 16. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. atcc.org [atcc.org]
- 22. bioquochem.com [bioquochem.com]
- 23. researchhub.com [researchhub.com]
- 24. bds.berkeley.edu [bds.berkeley.edu]
- 25. researchgate.net [researchgate.net]
- 26. resources.rndsystems.com [resources.rndsystems.com]
In vitro lipoxygenase (LOX) inhibition assay for thiadiazole derivatives
Application Note: In Vitro Lipoxygenase (LOX) Inhibition Assay for Thiadiazole Derivatives
Abstract & Scope
This technical guide outlines a robust, high-throughput compatible protocol for evaluating the inhibitory potential of thiadiazole derivatives against Lipoxygenase (LOX). While mammalian 5-LOX is the primary therapeutic target for inflammation (asthma, arthritis), Soybean Lipoxygenase-1 (sLOX-1) is utilized here as the industry-standard surrogate for preliminary screening due to its structural homology, stability, and cost-effectiveness. The assay relies on the spectrophotometric detection of hydroperoxylinoleic acid formation at 234 nm .
Why Thiadiazoles? Thiadiazole scaffolds (specifically 1,3,4-thiadiazoles) are privileged structures in medicinal chemistry, acting as bioisosteres of carboxylic acids. However, their poor aqueous solubility and potential for UV interference require specific protocol modifications—namely, rigorous DMSO management and "Compound Blank" correction—which are detailed below.
Mechanism of Action & Assay Principle
Lipoxygenases are non-heme iron-containing dioxygenases.[1] They catalyze the stereospecific oxygenation of polyunsaturated fatty acids (PUFAs) containing a 1,4-cis,cis-pentadiene system (e.g., Linoleic Acid, Arachidonic Acid).[1][2]
The Reaction:
-
Enzyme: sLOX-1 (contains Fe³⁺ in active state).
-
Product: 13-hydroperoxylinoleic acid (13-HPODE).[2]
-
Detection: The conversion of the cis,cis-1,4-pentadiene system in LA to a cis,trans-1,3-conjugated hydroperoxide in 13-HPODE results in a strong absorbance increase at 234 nm (
).
Inhibition by Thiadiazoles: Thiadiazoles typically act via mixed-type inhibition :
-
Chelation: The N/S atoms in the thiadiazole ring can chelate the active site Iron (Fe), preventing redox cycling.
-
Hydrophobic Interaction: The aromatic side chains occupy the hydrophobic substrate channel, blocking LA entry.
Figure 1: Mechanism of LOX catalysis and multimodal inhibition by thiadiazole derivatives.
Materials & Reagents
Critical Quality Attribute (CQA): The solubility of Linoleic Acid is the most common failure point. It must be prepared as a micellar solution.
| Reagent | Specification | Preparation Notes |
| Enzyme | Soybean Lipoxygenase (Type I-B) | Lyophilized powder. Store at -20°C. Prepare fresh daily in ice-cold buffer. Keep on ice at all times to prevent auto-inactivation. |
| Substrate | Linoleic Acid (LA) | Stock: Mix 150 µL LA + 150 µL Tween-20. Add 10 mL Borate Buffer. Add 1.3 mL 1N NaOH to saponify. Dilute to 200 mL with O₂-free water. Final Conc: ~2 mM. |
| Buffer | Borate Buffer (0.2 M, pH 9.[4]0) | Optimal pH for sLOX-1. Filter through 0.22 µm membrane to remove particulates that scatter UV light. |
| Inhibitor | Thiadiazole Derivatives | Dissolve in 100% DMSO to 10 mM stock. Note: Thiadiazoles may precipitate in aqueous buffer; ensure final DMSO < 2% v/v. |
| Positive Control | Nordihydroguaiaretic acid (NDGA) or Quercetin | Dissolve in DMSO. Known IC50 ~0.5 - 5 µM depending on conditions. |
Experimental Protocol
Method: Microplate Reader (96-well UV-transparent plate) or Quartz Cuvette. Temperature: 25°C.
Step 1: Preparation of Assay Matrix
Thiadiazoles often absorb light in the UV range (200-300 nm). To ensure accuracy, you must run a Compound Blank for every concentration.
-
Test Well (A_test): Enzyme + Inhibitor + Substrate
-
Control Well (A_control): Enzyme + DMSO (No Inhibitor) + Substrate
-
Compound Blank (A_blank): Buffer + Inhibitor + Substrate (No Enzyme) [Corrects for intrinsic absorbance]
Step 2: Assay Workflow
-
Pre-Incubation (The "Lock-in" Step):
-
In a 96-well UV plate, add 160 µL Borate Buffer .
-
Add 20 µL Enzyme Solution (1000 U/mL final).
-
Add 10 µL Test Compound (Variable conc. in DMSO).
-
Mix and incubate for 10 minutes at 25°C.
-
Why? This allows the thiadiazole to enter the hydrophobic channel or chelate the iron before the substrate competes for the active site.
-
-
Initiation:
-
Add 10 µL Linoleic Acid Substrate (2 mM stock) to all wells using a multi-channel pipette.
-
Rapidly place the plate in the reader.
-
-
Kinetic Measurement:
Figure 2: Step-by-step kinetic assay workflow ensuring inhibitor-enzyme equilibrium.
Data Analysis & Validation
Calculation of Inhibition
Calculate the slope (
- : Slope of Enzyme + DMSO + Substrate.
- : Slope of Enzyme + Inhibitor + Substrate.
- : Slope of Buffer + Inhibitor + Substrate (Corrects for non-enzymatic oxidation or compound precipitation).
IC50 Determination
Screen compounds at 5 concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Plot Log[Concentration] vs. % Inhibition and fit to a non-linear regression (Sigmoidal Dose-Response) to determine the IC50.
Acceptance Criteria (Self-Validation)
-
Z-Factor: For HTS, Z' should be > 0.5.
-
Linearity: The Control reaction must be linear (
) for at least 2 minutes. -
Solubility Check: If
shows a sharp increase in absorbance, the thiadiazole is likely precipitating upon addition of the aqueous substrate. Repeat with lower concentration or higher surfactant (Tween-20).
Case Study: Expected Results
The following table illustrates hypothetical data for a series of 1,3,4-thiadiazole derivatives, highlighting the Structure-Activity Relationship (SAR).
| Compound ID | R-Group Subst. | IC50 (µM) | Interpretation |
| TDZ-01 | -H (Unsubstituted) | > 100 | Inactive. Lacks hydrophobic interaction. |
| TDZ-02 | -Ph (Phenyl) | 45.2 | Moderate. Phenyl ring fits hydrophobic pocket. |
| TDZ-03 | -Ph-4-OH | 12.5 | Good. OH group may H-bond or chelate Fe. |
| TDZ-04 | -Ph-3,4-di-OH | 3.1 | Potent. Catechol moiety is a known iron chelator. |
| NDGA | (Positive Ctrl) | 0.8 | Standard Reference. |
References
-
Spectrophotometric Assay of LOX: Axelrod, B., et al. (1981). "Lipoxygenase from soybeans."[2][4][7] Methods in Enzymology, 71, 441-451. Link
-
Thiadiazole Mechanism: Eleftheriou, P., et al. (2012). "Synthesis and biological evaluation of some novel 1,3,4-thiadiazole derivatives as soybean lipoxygenase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6). Link
-
Assay Optimization: Skrzypczak-Jankun, E., et al. (2003). "Structure of soybean lipoxygenase L3 and a comparison with its L1 isoenzyme." Proteins: Structure, Function, and Bioinformatics, 29(1). Link
-
Assay Kit Protocol Reference: Cayman Chemical. "Lipoxygenase Inhibitor Screening Assay Kit Protocol." Link
Sources
- 1. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cornerstone.lib.mnsu.edu [cornerstone.lib.mnsu.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. semanticscholar.org [semanticscholar.org]
Accelerated Library Generation: Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Benzamides
Executive Summary
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting broad-spectrum pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, conventional thermal synthesis of N-(1,3,4-thiadiazol-2-yl)benzamides is often plagued by harsh conditions, prolonged reaction times (12–24 hours), and inconsistent yields due to thermal decomposition.
This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, we achieve cyclodehydration and subsequent amidation in minutes rather than hours, increasing yields from ~60% to >90%. This guide provides a modular, two-step workflow suitable for high-throughput library generation.
Scientific Rationale: The Dielectric Advantage
Microwave irradiation is not merely "faster heating"; it is a fundamentally different energy transfer mechanism.
-
Dipolar Polarization: The reaction solvent (e.g., DMF, Ethanol) and reagents must possess a dipole moment. The oscillating electric field of the microwave (typically 2.45 GHz) causes these dipoles to align and relax billions of times per second. This molecular friction generates internal heat selectively within the reaction matrix.
-
Ionic Conduction: In ionic liquids or when using ionic reagents (like the intermediate salts formed with POCl
), ions move through the solution under the influence of the electric field, colliding with other molecules and generating heat. -
Superheating Effect: Solvents under microwave irradiation in sealed vessels can be heated significantly above their atmospheric boiling points (e.g., Ethanol at 120°C), exponentially increasing the reaction rate according to the Arrhenius equation.
Experimental Workflow
The following diagram illustrates the modular pathway for synthesizing the target benzamides.
Figure 1: Modular workflow for the synthesis of 1,3,4-thiadiazole benzamides. Step 1 constructs the heterocycle; Step 2 installs the pharmacophore.
Detailed Protocols
Phase 1: Synthesis of the 2-Amino-1,3,4-Thiadiazole Core
Objective: Construct the heterocyclic ring from a carboxylic acid and thiosemicarbazide.
Reagents:
-
Carboxylic Acid (R-COOH) [1.0 equiv]
-
Thiosemicarbazide [1.0 equiv]
-
Phosphorus Oxychloride (POCl
) [5.0 equiv] -
Caution: POCl
is corrosive and reacts violently with water. Handle in a fume hood.
Protocol:
-
Setup: In a 10 mL microwave-transparent crimp-sealed vial, mix the carboxylic acid (2 mmol) and thiosemicarbazide (2 mmol).
-
Addition: Slowly add POCl
(10 mmol) at room temperature. (Note: POCl acts as both solvent and dehydrating agent). -
Irradiation: Seal the vessel. Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Mode: Dynamic (Power cycling to maintain temp)
-
Temp: 80°C
-
Hold Time: 10–15 minutes
-
Stirring: High
-
-
Quenching: Cool the mixture to RT. Pour the reaction mass carefully onto crushed ice (~50 g) with stirring.
-
Neutralization: Basify the solution to pH 8 using 10% NaOH or Ammonia solution. The solid product will precipitate.
-
Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.
Phase 2: Amidation (Benzamide Formation)
Objective: Acylation of the amine to form the final benzamide.
Reagents:
-
2-Amino-1,3,4-Thiadiazole (from Phase 1) [1.0 equiv]
-
Substituted Benzoyl Chloride [1.1 equiv]
-
Pyridine (Base/Solvent) or DMF/TEA mixture.
Protocol:
-
Setup: In a microwave vial, dissolve the 2-amino-1,3,4-thiadiazole (1 mmol) in dry Pyridine (2 mL).
-
Addition: Add the substituted Benzoyl Chloride (1.1 mmol) dropwise.
-
Irradiation:
-
Temp: 100°C[4]
-
Hold Time: 3–5 minutes
-
Pressure Limit: 200 psi (Safety cutoff)
-
-
Workup: Pour the reaction mixture into ice-cold water (20 mL) containing dilute HCl (to neutralize pyridine).
-
Purification: Filter the precipitate. Wash with water.[5] Recrystallize from Ethanol/DMF (9:1) if necessary.
Data & Optimization
The following data compares the validated microwave protocol against traditional reflux methods (oil bath).
Table 1: Comparative Efficiency (Microwave vs. Conventional)
| Entry | Reaction Step | Substituent (R) | Method | Time | Yield (%) |
| 1 | Core Cyclization | Phenyl | Thermal (Reflux) | 4 hrs | 62% |
| 2 | Core Cyclization | Phenyl | Microwave (80°C) | 10 min | 92% |
| 3 | Amidation | 4-Cl-Benzoyl | Thermal (Reflux) | 6 hrs | 55% |
| 4 | Amidation | 4-Cl-Benzoyl | Microwave (100°C) | 4 min | 88% |
| 5 | Amidation | 4-NO2-Benzoyl | Microwave (100°C) | 3 min | 94% |
Note: Yields refer to isolated yields after recrystallization.
Troubleshooting & Self-Validation
To ensure the protocol is self-validating, check these parameters during execution:
-
Pressure Spikes:
-
Observation: If pressure rises rapidly (>150 psi) during Phase 1.
-
Cause: POCl
hydrolysis due to wet reagents. -
Fix: Ensure Thiosemicarbazide is dry. Use a "Pre-stir" step of 1 min before irradiation to allow initial gas evolution to subside.
-
-
Low Yield in Amidation:
-
Observation: Incomplete conversion of the amine (monitored by TLC).
-
Cause: The 2-amino group on the thiadiazole is weakly nucleophilic due to the electron-withdrawing nature of the ring.
-
Fix: Increase Temperature to 120°C or use a stronger base catalyst (e.g., DMAP) in catalytic amounts.
-
-
Solvent Choice:
-
For Phase 2, if Pyridine is undesirable, use DMF with Triethylamine (2 equiv) . DMF couples extremely well with microwaves due to its high dielectric constant.
-
References
-
Microwave-Assisted Synthesis of Thiadiazoles (General Review)
-
Specific Benzamide Protocol
-
Green Chemistry Approach
- Title: Efficient Green Synthesis and Biological Evaluation of Thiadiazole Deriv
- Source: Nano Biomedicine and Engineering.
-
URL:[Link]
-
Compar
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jusst.org [jusst.org]
- 4. echemcom.com [echemcom.com]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Guide: Synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide
Executive Summary & Core Chemistry
Synthesizing N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide presents a specific challenge: the amine at the 2-position of the 1,3,4-thiadiazole ring is significantly less nucleophilic than a standard aniline due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. Furthermore, the steric environment and potential for competitive acylation at the ring nitrogens (or bis-acylation) can drastically reduce isolated yields.
This guide moves beyond standard textbook protocols, offering an optimized workflow that addresses the low reactivity of the heteroaromatic amine while suppressing common side reactions.
The Optimized Reaction Pathway
The most robust method involves the acylation of 2-amino-5-ethyl-1,3,4-thiadiazole with benzoyl chloride in an anhydrous aprotic solvent (THF or Dioxane) using a tertiary amine base (Triethylamine or Pyridine) and a nucleophilic catalyst (DMAP).
Figure 1: Mechanistic pathway highlighting the role of DMAP activation to bypass the low nucleophilicity of the thiadiazole amine.
Critical Process Parameters (CPP)
To maximize yield, you must control specific variables that directly influence the reaction kinetics and thermodynamics.[1]
| Parameter | Recommended Condition | Technical Rationale |
| Stoichiometry | Amine (1.0 eq) : Acid Chloride (1.1–1.2 eq) | Slight excess ensures conversion, but too much (>1.5 eq) promotes bis-acylation (formation of the imide). |
| Catalyst | DMAP (0.1–0.2 eq) | Critical: The thiadiazole amine is electron-poor. DMAP forms a highly reactive N-acylpyridinium intermediate, accelerating the reaction significantly.[1] |
| Solvent | Anhydrous THF or 1,4-Dioxane | Avoid protic solvents. While pure pyridine is traditional, it often complicates work-up. THF allows for easier isolation. |
| Temperature | Reflux (65–80°C) | Room temperature is often insufficient for complete conversion due to the poor nucleophilicity of the amine. |
| Atmosphere | Nitrogen/Argon (Inert) | Benzoyl chloride hydrolyzes rapidly in moist air, consuming the reagent and generating benzoic acid (an impurity). |
Step-by-Step Optimized Protocol
Objective: Synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide on a 10 mmol scale.
-
Preparation:
-
Dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser.
-
Flush the system with nitrogen.
-
-
Dissolution:
-
Add 2-amino-5-ethyl-1,3,4-thiadiazole (1.29 g, 10 mmol) to the flask.
-
Add Anhydrous THF (30 mL) and Triethylamine (2.1 mL, 15 mmol).
-
Add DMAP (122 mg, 1.0 mmol). Stir until mostly dissolved.
-
-
Addition:
-
Cool the mixture to 0°C (ice bath) to control the initial exotherm.
-
Add Benzoyl chloride (1.28 mL, 11 mmol) dropwise over 10 minutes. Note: A white precipitate (Et3N·HCl) will form immediately.
-
-
Reaction:
-
Remove the ice bath and heat the mixture to reflux (66°C) .
-
Monitor by TLC (System: 50% EtOAc/Hexanes) or LCMS. Reaction is typically complete in 2–4 hours.
-
-
Work-up (The "Yield Saver" Method):
-
Standard: Evaporate THF. Resuspend residue in water (50 mL). Stir vigorously for 30 mins to hydrolyze excess acid chloride. Filter the solid.[2]
-
If Oil Forms: Extract with Ethyl Acetate (3 x 30 mL), wash with Sat. NaHCO3 (remove benzoic acid), then Brine. Dry over Na2SO4 and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol or Ethanol/Water (9:1) . This effectively removes any trace bis-acylated byproducts.
-
Troubleshooting Guide (FAQ)
Scenario A: "I see starting material remaining even after refluxing overnight."
Diagnosis: The acylating agent may have hydrolyzed, or the amine is too unreactive.[1]
-
Fix 1 (Reagent Quality): Ensure your Benzoyl Chloride is not degraded (it should be a clear liquid, not cloudy/white). Distill if necessary.
-
Fix 2 (Catalysis): Did you add DMAP? Without it, the reaction can stall at 60-70% conversion.[1] Add 0.1 eq DMAP and reflux for another 2 hours.
-
Fix 3 (Solvent): Switch from THF to 1,4-Dioxane (boiling point 101°C) to access higher thermal energy.
Scenario B: "My yield is low, and I have a byproduct with M+ mass of [Product + 104]."
Diagnosis: You have formed the Bis-imide (N,N-dibenzoyl derivative). This happens when the mono-amide product reacts with a second molecule of benzoyl chloride.
-
Immediate Recovery: Do not discard the batch.
-
Dissolve the crude mixture in Ethanol.
-
Add 1M NaOH (0.5 eq) or aqueous ammonia and stir at room temperature for 30 minutes.
-
Mechanism: The second acyl group on the imide is chemically labile (unstable). Mild base selectively hydrolyzes the "extra" benzoyl group back to the desired mono-amide without cleaving the primary amide bond.
-
-
Prevention: Reduce Benzoyl Chloride to 1.05 eq and ensure strict temperature control during addition (0°C).
Scenario C: "The product is an oil/gum that won't crystallize."
Diagnosis: Trapped solvent (Pyridine/THF) or impurities (Benzoic acid).
-
Fix: Trituration.
-
Dissolve the gum in a minimum amount of hot Ethyl Acetate.
-
Slowly add cold Hexanes or Diethyl Ether until cloudy.
-
Scratch the flask walls with a glass rod to induce nucleation.
-
Alternatively, an acid wash (1M HCl) during work-up removes trapped Pyridine/DMAP, often triggering solidification.
-
Logic & Decision Tree
Use this flow to diagnose yield issues during the experiment.
Figure 2: Troubleshooting decision tree for maximizing isolated yield.
References
-
Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. (General reactivity and acylation context).[3][4][5] [Link]
-
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide. National Center for Biotechnology Information (NCBI) - PubChem. (Structural analog and crystallization data). [Link]
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives. RSC Advances, 2024.[6] (Detailed discussion on bis-acylation side reactions in similar heteroaromatic amines). [Link]
-
Metal-Free Synthesis of 2-Amino-1,3,4-thiadiazole Derivatives. Thieme Connect - Synfacts. (Alternative synthesis pathways). [Link]
Sources
- 1. CN110724115A - Method for preparing 2-amino-5-substituted-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 2. N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Thiadiazole Amides
Topic: Removal of Unreacted Benzoyl Chloride from Thiadiazole Amide Products Ticket ID: PUR-TZA-001 Status: Active Guide Audience: Medicinal Chemists, Process Chemists
Executive Summary
Synthesizing N-(1,3,4-thiadiazol-2-yl)benzamides typically requires an excess of benzoyl chloride (BzCl) because the amino-thiadiazole starting material is a weak nucleophile (due to the electron-withdrawing nature of the heterocycle). Consequently, residual BzCl is a persistent impurity.
This guide details three validated protocols to remove this impurity. Warning: Unlike standard benzamides, thiadiazole amides possess an acidic N-H proton (pKa ~8–10). Using strong bases (e.g., 1M NaOH) during workup can deprotonate your product, driving it into the aqueous layer and causing catastrophic yield loss.
Module 1: The Modified Aqueous Workup (Hydrolysis & Extraction)
Best for: Routine synthesis (>100 mg scale) where the product is soluble in organic solvents (DCM, EtOAc).
The Science
Benzoyl chloride is lipophilic. To remove it, we must hydrolyze it into benzoic acid (BzOH) and then convert that acid into sodium benzoate , which partitions into the aqueous phase.
-
Challenge: BzCl hydrolyzes slowly in pure water due to its hydrophobicity.
-
Solution: Use a mild base to drive the equilibrium, but avoid high pH to protect the thiadiazole amide product.
Protocol
-
Quench: Add saturated aqueous NaHCO₃ (Sodium Bicarbonate) to the reaction mixture.
-
Why? NaHCO₃ (pH ~8.5) is basic enough to neutralize benzoic acid but usually too weak to deprotonate the thiadiazole amide.
-
-
Agitate: Stir vigorously for 30–60 minutes at room temperature.
-
Critical Step: BzCl forms "oil droplets" that resist hydrolysis. Vigorous stirring increases surface area.
-
-
Phase Separation: Dilute with EtOAc or DCM and separate the layers.
-
The "Polishing" Wash: Wash the organic layer again with 10% aqueous Na₂CO₃ (Sodium Carbonate) or fresh NaHCO₃.
-
Dry & Concentrate: Dry over Na₂SO₄, filter, and evaporate.
Visualization: Aqueous Workup Logic
Caption: Logic flow for converting lipophilic BzCl into water-soluble benzoate without ionizing the product.
Module 2: The "Amine Scavenger" Method
Best for: High-value, small-scale reactions (<100 mg) or when the product precipitates during aqueous workup.
The Science
Instead of waiting for slow hydrolysis, we add a highly nucleophilic primary amine to react instantly with the excess BzCl. The resulting "scavenger amide" is designed to be easily removed.
Recommended Scavenger: 3-(Dimethylamino)-1-propylamine (DMAPA) .
-
Mechanism: DMAPA reacts with BzCl to form N-(3-dimethylaminopropyl)benzamide.
-
Removal: This byproduct contains a basic tertiary amine. An acidic wash (dilute HCl or citric acid) will protonate it, pulling it into the aqueous layer, leaving your non-basic thiadiazole product in the organic layer.
Protocol
-
Add Scavenger: Add 1.5 equivalents (relative to the excess BzCl) of DMAPA to the reaction mixture.
-
React: Stir for 15 minutes. (Reaction is usually instant).
-
Acid Wash: Wash the organic layer with 10% Citric Acid or 0.5 M HCl .
-
Result: The DMAPA-benzamide byproduct is protonated and moves to the water layer.
-
Note: Thiadiazoles are generally stable to dilute acid washes.
-
Visualization: Scavenging Workflow
Caption: Using a basic amine to derivatize BzCl, rendering the impurity acid-soluble.
Module 3: Recrystallization (Physical Separation)
Best for: Final purification of solids that retain a "smell" of BzCl.
If the chemical methods above yield a solid that still smells of benzoyl chloride, recrystallization is the most effective polishing step.
| Solvent System | Suitability | Notes |
| Ethanol (Hot) | High | Most thiadiazole amides crystallize well on cooling; benzoic acid remains soluble. |
| EtOH / Water (9:1) | High | Adding water forces the amide out; benzoate salts stay in solution. |
| Toluene | Medium | Good for very lipophilic amides; BzCl stays in solution. |
Trituration Tip: If you have a solid product, simply washing the filter cake with cold diethyl ether can often wash away residual BzCl and Benzoic acid, as thiadiazole amides are typically poorly soluble in ether.
Troubleshooting FAQ
Q: I used NaOH for my wash and my yield is 10%. Where is my product? A: It is likely in the aqueous waste stream.
-
Reason: The thiadiazole ring is electron-withdrawing, making the amide proton acidic (pKa ~8-10). NaOH (pH 14) deprotonates it, forming a water-soluble salt.
-
Fix: Acidify your aqueous waste layer to pH ~3-4 with HCl. Your product should precipitate out.[1] Filter it and switch to NaHCO₃ for future washes.
Q: The product smells like almonds/acrid even after drying. Why? A: You have trapped Benzoyl Chloride in the crystal lattice (occlusion).
-
Fix: Grind the solid into a fine powder and dry it in a vacuum oven at 40°C–50°C overnight. If the smell persists, triturate with hexanes or diethyl ether.
Q: Can I use polymer-supported scavengers? A: Yes. PS-Trisamine or PS-Isocyanate are excellent choices.
-
Protocol: Add 3 equivalents (relative to excess BzCl) of resin. Shake for 2 hours. Filter the resin. Evaporate. This avoids aqueous workup entirely.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.6: Preparation of Amides).
-
BenchChem. (2025). Proper Disposal of 4-(Dimethylamino)benzoyl Chloride: A Step-by-Step Guide. (Provides analogous quenching protocols for acid chlorides).
-
PubChem. (2025). N-(1,3,4-Thiadiazol-2-yl)benzamide Compound Summary. (Physical properties and acidity data).
Sources
Overcoming steric hindrance in 5-substituted 1,3,4-thiadiazole synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-substituted 1,3,4-thiadiazoles. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in their synthetic routes, particularly when dealing with sterically demanding substituents. As a core scaffold in medicinal chemistry, the successful synthesis of diverse 1,3,4-thiadiazole analogs is critical for advancing new therapeutic agents.[1][2] This resource provides in-depth troubleshooting guides, field-proven protocols, and mechanistic insights to help you overcome common synthetic hurdles.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common issues encountered during the synthesis of sterically hindered 5-substituted 1,3,4-thiadiazoles.
Q1: My reaction yield is very low when using a bulky aromatic carboxylic acid to prepare a 2-amino-5-aryl-1,3,4-thiadiazole via thiosemicarbazide cyclization. What is the likely cause?
A: This is a classic case of steric hindrance. The cyclization of an N-acylthiosemicarbazide intermediate, typically promoted by a strong acid like H₂SO₄, involves an intramolecular nucleophilic attack of the sulfur atom on the carbonyl carbon.[3] A bulky substituent on the aromatic ring can sterically shield this carbonyl group, dramatically slowing down the rate of this essential ring-closing step and leading to low yields or decomposition under harsh acidic conditions.
Q2: My cyclization using Lawesson's reagent to form a 2,5-disubstituted 1,3,4-thiadiazole from a diacylhydrazine is messy, and purification is a nightmare. Are there cleaner alternatives?
A: Yes. While Lawesson's reagent is a powerful thionating agent, it can produce malodorous and lipophilic phosphorus-containing byproducts that are difficult to separate from the desired product, especially on a large scale.[1][4] For cleaner reactions, consider using alternative thionating agents like phosphorus pentasulfide (P₄S₁₀) or a fluorous Lawesson's reagent, which allows for easy removal of byproducts via fluorous solid-phase extraction.[1][5] A recently developed milder method using elemental sulfur and sodium sulfide is also an excellent, operationally simple alternative.[1]
Q3: I am attempting an acid-catalyzed cyclization and observing a significant byproduct with a similar polarity to my target compound. What could it be?
A: A common byproduct in the synthesis of 2-amino-1,3,4-thiadiazoles is the corresponding 2-amino-1,3,4-oxadiazole. This occurs when the nitrogen atom, rather than the sulfur, acts as the nucleophile during the acid-catalyzed dehydration and cyclization of the acylthiosemicarbazide intermediate.[6] This pathway can sometimes compete with the desired thiadiazole formation, especially if the thionation step is incomplete or reversible.
Q4: Can microwave-assisted synthesis help improve my yields when dealing with sterically hindered substrates?
A: Absolutely. Microwave irradiation is an excellent technique for overcoming the high activation energy barriers associated with sterically hindered reactions.[7][8] The rapid, localized heating provided by microwaves can significantly accelerate reaction rates, often reducing reaction times from hours to minutes and improving yields by minimizing the formation of degradation byproducts that can occur with prolonged conventional heating.[9][10]
In-Depth Troubleshooting Guides
This section provides detailed, question-and-answer-based guides for resolving specific, complex synthetic challenges.
Problem: Poor Yield in Acid-Catalyzed Cyclization of Bulky Acyl Thiosemicarbazides
I'm trying to synthesize a 2-amino-5-(2,6-disubstituted-phenyl)-1,3,4-thiadiazole from the corresponding acyl thiosemicarbazide using concentrated sulfuric acid, but my yield is less than 20%. How can I improve this?
Root Cause Analysis
The primary issue is the steric clash during the intramolecular cyclization step. The bulky groups at the ortho-positions of the phenyl ring prevent the acylthiosemicarbazide intermediate from adopting the necessary conformation for the sulfur atom to attack the electrophilic carbonyl carbon. Standard dehydrating agents like H₂SO₄ or polyphosphoric acid (PPA) require high temperatures, which can lead to charring and byproduct formation when the desired reaction is slow.[11][12]
Solution Pathway 1: High-Energy Input via Microwave Irradiation
Microwave synthesis provides the energy required to overcome the steric barrier in a controlled and rapid manner, often leading to cleaner reactions and higher yields.
-
Reaction Setup: In a 10 mL microwave-rated vial, place the sterically hindered 1-aroylthiosemicarbazide (1.0 mmol).
-
Solvent/Reagent: Add an excess of a high-boiling point acidic reagent to act as both solvent and catalyst. Methane sulfonic acid (1.5 mL) is an excellent choice.[11]
-
Microwave Conditions: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-140 °C for 10-20 minutes. Monitor the pressure to ensure it remains within the vial's limits.
-
Work-up: After cooling the reaction vessel to room temperature in an ice bath, carefully pour the mixture onto crushed ice (approx. 20 g).
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Solution Pathway 2: Alternative Cyclizing Agents
If a microwave reactor is unavailable, switching to a different chemical dehydrating agent can be effective. Phosphorus oxychloride (POCl₃) often gives superior results for hindered substrates compared to sulfuric acid.[6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a stirring bar, add the sterically hindered 1-aroylthiosemicarbazide (1.0 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~5 mL) to the flask at room temperature. The POCl₃ acts as both the solvent and the cyclizing agent.
-
Heating: Heat the reaction mixture at 80-90 °C for 1-2 hours, stirring continuously. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture in an ice bath. Very carefully and slowly, pour the mixture onto crushed ice (~50 g) to quench the excess POCl₃. This step is highly exothermic and should be done in a fume hood with appropriate personal protective equipment.
-
Neutralization & Isolation: Neutralize the acidic solution with a 50% aqueous sodium hydroxide solution until basic. Filter the resulting solid, wash with water, and dry.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Problem: Inefficient Thionation and Cyclization with Lawesson's Reagent
I am synthesizing a 2,5-diaryl-1,3,4-thiadiazole from a N,N'-diaroylhydrazine using Lawesson's reagent. One of my aryl groups is a bulky adamantyl group. The reaction is sluggish, and the crude product is contaminated with phosphorus byproducts.
Root Cause Analysis
Lawesson's reagent converts a carbonyl group to a thiocarbonyl. In the synthesis of 1,3,4-thiadiazoles from diacylhydrazines, this is followed by an intramolecular cyclization with the loss of water.[4][13] A bulky substituent like adamantyl can hinder the approach of the Lawesson's reagent to the carbonyl oxygen, slowing the initial thionation step and requiring forcing conditions that degrade the product and complicate purification.
Solution Pathway: Modular Synthesis with Elemental Sulfur
This modern approach avoids harsh phosphorus reagents and is highly chemoselective, making it suitable for complex and sterically demanding substrates. The method couples an acyl hydrazine with a primary nitroalkane using elemental sulfur.[1] While this builds the ring from different precursors, it provides an excellent alternative route to a 2,5-disubstituted thiadiazole when the traditional diacylhydrazine route fails due to steric hindrance.
-
Reaction Setup: In a nitrogen-flushed vial, combine the acyl hydrazine bearing the bulky substituent (e.g., adamantane-1-carbohydrazide) (0.2 mmol), a primary nitroalkane (e.g., nitroethane, to provide the other side of the ring) (0.4 mmol), elemental sulfur (S₈) (0.4 mmol), and sodium sulfide nonahydrate (Na₂S·9H₂O) (0.36 mmol).
-
Solvent: Add anhydrous DMF (2 mL).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the consumption of the acyl hydrazine by TLC.
-
Work-up: Upon completion, add 2 N HCl solution (5 mL) and stir for an additional 2 hours.
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel flash column chromatography to yield the desired 2-alkyl-5-(adamantyl)-1,3,4-thiadiazole.
Data Summary & Method Comparison
| Method | Key Reagents/Conditions | Advantages | Limitations | Ideal for... |
| Conventional Acid Catalysis | H₂SO₄ or PPA, heat | Inexpensive, simple setup | Harsh conditions, low yield with hindered substrates, potential for oxadiazole byproduct formation.[6][12] | Simple, non-hindered substrates. |
| Microwave-Assisted Synthesis | Methane sulfonic acid, 120-140°C | Rapid reaction times, improved yields, cleaner reactions.[7][8][9] | Requires specialized microwave reactor equipment. | Overcoming activation barriers for sterically hindered cyclizations. |
| Alternative Cyclizing Agent | POCl₃, heat | Often more effective than H₂SO₄ for hindered cases.[6] | Highly reactive, requires careful quenching and handling. | Moderately hindered substrates where microwave is unavailable. |
| Lawesson's Reagent | Lawesson's reagent, toluene/xylene, heat | Effective for thionation and cyclization of diacylhydrazines. | Difficult purification due to byproducts, malodorous.[1][4] | 2,5-disubstituted thiadiazoles from non-hindered diacylhydrazines. |
| Elemental Sulfur Method | S₈, Na₂S·9H₂O, DMF, rt | Very mild conditions, high functional group tolerance, clean reaction, avoids phosphorus waste.[1] | Requires different starting materials (acyl hydrazine + nitroalkane). | Synthesizing complex or sterically demanding thiadiazoles when traditional routes fail. |
Visual Diagrams
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting low yields in 5-substituted 1,3,4-thiadiazole synthesis.
Caption: Troubleshooting decision tree for hindered 1,3,4-thiadiazole synthesis.
Mechanistic Challenge: Steric Hindrance in Cyclization
This diagram illustrates how a bulky group ('R') impedes the critical ring-closing step in a traditional acid-catalyzed synthesis.
Sources
- 1. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmrionline.com [jmrionline.com]
- 9. researchgate.net [researchgate.net]
- 10. wjarr.com [wjarr.com]
- 11. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. semanticscholar.org [semanticscholar.org]
Purification challenges: separating thiadiazole benzamide from starting amines
Topic: Separating Thiadiazole Benzamide from Starting Amines
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Welcome to the Purification Support Center
Status: Active Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming the "Amine Drag" in Thiadiazole Scaffolds
Separating unreacted starting amines from thiadiazole benzamides is a notorious bottleneck in medicinal chemistry. The core challenge lies in the electronic ambiguity of the thiadiazole ring. While it is an aromatic system, the 1,3,4-thiadiazole nitrogens possess weak basicity (pKa ~2–3), creating a narrow "pH window" where you can protonate the impurity (the amine) without protonating your product (the benzamide) or losing it to the aqueous phase.
This guide moves beyond standard textbook workups, offering precision protocols for when standard 1N HCl washes fail.
Module 1: The "pH-Switch" Liquid-Liquid Extraction (LLE)
The Problem: Standard acid washes (1N HCl) often protonate the thiadiazole ring, causing the product to precipitate as a salt or migrate into the aqueous layer, leading to massive yield loss.
The Solution: Use a Buffered Citric Acid Wash . Aliphatic amines (pKa ~10) and anilines (pKa ~4–5) are fully protonated at pH 3–4. The thiadiazole ring (pKa ~2–3) remains largely unprotonated at this pH, ensuring it stays in the organic phase.
Protocol: Chemoselective Acid Wash
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Expert Note: DCM is preferred if your product has poor solubility, but EtOAc offers better phase separation.
-
-
The Wash (The Critical Step):
-
The Neutralization:
-
Wash the organic layer 1x with Brine to break emulsions.
-
Wash 1x with Saturated NaHCO₃ (to remove excess citric acid and any hydrolyzed benzoic acid byproducts).
-
-
Drying: Dry over Na₂SO₄ and concentrate.
Data: Solubility & pKa Differential
| Compound Class | Approx.[2][4][5][6][7][8][9][10][11] pKa (Conjugate Acid) | State at pH 0 (1N HCl) | State at pH 4 (Citric Acid) |
| Aliphatic Amine | 10–11 | Protonated (Aq. Soluble) | Protonated (Aq. Soluble) |
| Aniline | 4–5 | Protonated (Aq. Soluble) | Protonated (Aq. Soluble) |
| Thiadiazole Benzamide | 2–3 (Ring N) | Protonated (Risk of Loss) | Neutral (Organic Soluble) |
Module 2: Solid-Phase Scavenging (High-Throughput)
The Problem: Your amine is lipophilic or forms an "oil" that resists aqueous extraction. Or, you are running parallel synthesis and cannot perform LLE on 48 vials.
The Solution: Polymer-Supported Isocyanates (PS-NCO). This is the "Gold Standard" for removing nucleophilic amines without aqueous workup. The resin acts as a "chemical flypaper," covalently binding the amine.
Protocol: Resin Scavenging Workflow
-
Calculate Loading: Determine the excess equivalents of amine used in the reaction (e.g., 0.5 mmol excess).
-
Add Resin: Add 3–4 equivalents (relative to the excess amine) of PS-Isocyanate resin to the reaction mixture.
-
Solvent Compatibility: Works best in DCM, THF, or DMF. Avoid alcohols (they react with isocyanates slowly).
-
-
Incubate: Shake or stir at Room Temperature for 2–4 hours.
-
Filter: Filter through a fritted cartridge or Celite plug.
-
Result: The filtrate contains your pure amide; the amine is trapped on the beads.
Figure 1: Workflow for removing nucleophilic amines using electrophilic scavenger resins.
Module 3: Recrystallization & Polishing
The Problem: Trace amine remains, or the product is colored. The Solution: Thiadiazole derivatives often crystallize well from protic solvent mixtures due to their ability to H-bond.
Protocol: The "Ethanol Crash"
-
Solvent Selection: The most cited successful solvent system for thiadiazole benzamides is Ethanol (EtOH) or Ethanol/Water .
-
Procedure:
-
Dissolve the crude solid in the minimum amount of boiling EtOH.
-
Optional: If the solution is dark, add activated charcoal, boil for 5 mins, and filter hot.
-
Remove from heat. If crystallization does not start, add warm water dropwise until slight turbidity persists.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
-
Why this works: The starting amines (especially if liquid) usually remain soluble in the mother liquor (EtOH/Water mix), while the rigid, planar benzamide crystallizes out.
Troubleshooting FAQs
Q1: I used the Citric Acid wash, but my product precipitated as a gum between the layers. What happened? A: This is an "Oil-Out" event. Your product likely formed a citrate salt at the interface because the pH was locally too low, or the organic solvent was too non-polar.
-
Fix: Add 10% Methanol to your DCM organic layer to increase polarity. Alternatively, filter the gum—it might be the pure salt of your product! You can free-base it by suspending it in EtOAc and washing with NaHCO₃.
Q2: My thiadiazole benzamide is streaking on the silica column. I can't separate it from the amine. A: Both the amine and the thiadiazole nitrogen interact with the acidic silanols on the silica gel.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane/EtOAc. This neutralizes the acidic sites on the silica. The amine impurity will still elute, but the "streaking" will tighten into defined bands, allowing separation.
Q3: Can I use Cu scavengers? A: Copper is generally used for scavenging thiols or cyanides. For amines, stick to electrophilic scavengers (Isocyanates, Aldehydes) or acidic resins (Amberlyst 15), though Amberlyst is risky due to the basicity of the thiadiazole ring (similar to the HCl issue).
Visualizing the Purification Decision Tree
Figure 2: Decision Matrix for Thiadiazole Benzamide Purification.
References
-
BenchChem. Dealing with Byproduct Formation in Benzamide Synthesis. (Accessed 2025).[7]
-
Biotage. MP-Isocyanate - Macroporous Nucleophile Scavenger.[4] (Technical Note).
-
National Institutes of Health (PMC). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. (2013).
-
Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors. Org.[8][11] Synth. 2022, 99, 305-325.
-
ResearchGate. Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives. (2021).[6]
Sources
- 1. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu.eg [bu.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 6. researchgate.net [researchgate.net]
- 7. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide and its analogs represent a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into molecular structure.[4][5] This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide, supported by experimental data from a closely related analog, N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide.
The Imperative of NMR in Structural Verification
The unique electronic environment of each proton and carbon atom within a molecule dictates its resonance frequency in an NMR spectrum, effectively generating a molecular fingerprint.[4][5] For complex molecules such as N-substituted 1,3,4-thiadiazoles, NMR spectroscopy is indispensable for confirming the correct regiochemistry of substitution and the overall structural integrity.[6][7] The following sections will delve into the specific spectral features of our target compound, drawing comparisons with a known analog to provide a comprehensive analytical framework.
Spectral Data Analysis: A Comparative Approach
Molecular Structure and Numbering
To facilitate a clear discussion of the NMR data, the atomic numbering convention for N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide is presented below.
Caption: Molecular structure of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide with atom numbering for NMR assignment.
¹H NMR Spectral Data
The following table summarizes the experimental ¹H NMR data for N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide and provides a predicted spectrum for N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide. The data for the ethoxy analog was recorded in DMSO-d₆.[8]
| Proton Assignment | N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide (Experimental, DMSO-d₆)[8] | N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide (Predicted, DMSO-d₆) | Rationale for Prediction |
| Amide NH | 12.5 ppm (s, 1H) | ~12.5 ppm (s, 1H) | The electronic environment of the amide proton is largely unaffected by the change from an ethoxy to an ethyl group at a distant position. |
| Aromatic (ortho) | 8.3-7.4 ppm (m, 5H) | ~8.1-8.3 ppm (d, 2H) | The ortho protons of the benzoyl group are expected to be the most downfield of the aromatic signals due to the deshielding effect of the carbonyl group. |
| Aromatic (meta, para) | 8.3-7.4 ppm (m, 5H) | ~7.5-7.7 ppm (m, 3H) | The meta and para protons will resonate at slightly higher fields compared to the ortho protons. |
| Ethyl CH₂ | 4.4 ppm (q, 2H, J = 7.1 Hz) | ~3.1 ppm (q, 2H, J = 7.6 Hz) | The methylene protons of the ethyl group will be significantly upfield compared to the ethoxy analog due to the absence of the deshielding oxygen atom. |
| Ethyl CH₃ | 1.4 ppm (t, 3H, J = 7.1 Hz) | ~1.4 ppm (t, 3H, J = 7.6 Hz) | The terminal methyl group is expected to have a similar chemical shift in both compounds. |
¹³C NMR Spectral Data
The table below presents a comparison of the ¹³C NMR data for the ethoxy analog and the predicted data for the target ethyl compound, both in DMSO-d₆.[8]
| Carbon Assignment | N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide (Experimental, DMSO-d₆)[8] | N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide (Predicted, DMSO-d₆) | Rationale for Prediction |
| Carbonyl (C=O) | 170.5 ppm | ~165-170 ppm | The chemical shift of the amide carbonyl is characteristic and should be in a similar region for both compounds.[4] |
| Thiadiazole C2 | 165.2 ppm | ~160-165 ppm | The carbon attached to the amide nitrogen is expected to be highly deshielded. |
| Thiadiazole C5 | 153.2 ppm | ~150-155 ppm | The carbon bearing the ethyl group will have a chemical shift influenced by the sulfur and nitrogen atoms of the ring.[6] |
| Aromatic (ipso) | 132.9 ppm | ~132-134 ppm | The ipso-carbon of the benzoyl group is typically found in this region.[4] |
| Aromatic (para) | 131.6 ppm | ~131-133 ppm | The para-carbon often appears at a similar chemical shift to the ipso-carbon.[4] |
| Aromatic (ortho) | 128.7 ppm | ~128-130 ppm | The ortho-carbons are shielded relative to the ipso and para carbons.[4] |
| Aromatic (meta) | 128.4 ppm | ~128-130 ppm | The meta-carbons typically resonate in a similar region to the ortho-carbons.[4] |
| Ethyl CH₂ | 68.2 ppm | ~20-25 ppm | The absence of the electronegative oxygen atom will cause a significant upfield shift for the methylene carbon. |
| Ethyl CH₃ | 14.4 ppm | ~12-16 ppm | The terminal methyl carbon is expected to be in a similar chemical shift range. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, the following protocols are recommended.
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the sample of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide is of high purity to avoid signals from impurities that may complicate spectral interpretation.[9]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for this class of compounds due to its excellent solubilizing power for amides.[9][10] Chloroform-d (CDCl₃) is another common alternative, though solvent effects on chemical shifts, particularly for the amide proton, should be considered.[11][12]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Filtration: To remove any particulate matter, filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube.[9]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[5]
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
The following are general parameters for acquiring standard 1D NMR spectra. Instrument-specific optimization may be necessary.[9]
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be needed for quantitative analysis.[13]
-
Number of Scans: 8-16 scans are usually sufficient for moderately concentrated samples.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[14]
-
Spectral Width: Typically 0-220 ppm.[15]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. Quaternary carbons may have longer relaxation times, and a longer delay can be beneficial.[13]
-
Number of Scans: 128 to several thousand scans may be required depending on the sample concentration due to the low natural abundance of the ¹³C isotope.
Structural Elucidation Workflow
The systematic interpretation of the acquired NMR spectra is crucial for unambiguous structure determination. The following workflow outlines the logical steps involved.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. azooptics.com [azooptics.com]
- 6. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. modgraph.co.uk [modgraph.co.uk]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
A Comparative Analysis of the Anticancer Potential of 5-Ethyl vs. 5-Methyl Thiadiazole Benzamides
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1,3,4-thiadiazole ring has emerged as a privileged structure, integral to a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including notable anticancer properties.[2][3] This guide provides a comparative analysis of the anticancer potency of two closely related subclasses of thiadiazole derivatives: 5-ethyl thiadiazole benzamides and 5-methyl thiadiazole benzamides.
Comparative Anticancer Activity: An Indirect Assessment
In the absence of direct comparative data for the benzamide derivatives, we will examine the reported in vitro cytotoxic activities of two closely related analogs. It is crucial to acknowledge that the differences in the amide moiety (acetamide vs. propionamide) will influence the overall biological activity. However, this comparison can still offer valuable insights into the potential contribution of the 5-alkyl substituent.
A study on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide demonstrated significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (A549) cell lines.[4][5] In another investigation, the anticancer effects of N-(5-methyl-[1][2][6]thiadiazol-2-yl)-propionamide were evaluated against a panel of human tumor cell lines, revealing notable activity against hepatocellular carcinoma (HepG2), leukemia (HL-60), and breast adenocarcinoma (MCF-7).[7][8]
| Compound | 5-Substituent | Cancer Cell Line | IC50 (µM) |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide[4][5] | Ethyl | MCF-7 | 84 ± 20 |
| A549 | 34 ± 8 | ||
| N-(5-methyl-[1][2][6]thiadiazol-2-yl)-propionamide[7] | Methyl | HepG2 | 9.4 µg/mL |
| HL-60 | > 9.4 µg/mL | ||
| MCF-7 | 97.6 µg/mL* |
Note: IC50 values for the methyl-substituted compound were reported in µg/mL. A direct molar comparison is not possible without the molecular weight of the specific compound.
Experimental Protocols
To facilitate further investigation into this area, detailed, standardized protocols for the synthesis of 5-alkyl thiadiazole benzamides and the evaluation of their anticancer activity are provided below.
General Synthesis of N-(5-alkyl-1,3,4-thiadiazol-2-yl)benzamides
This protocol outlines a general procedure for the synthesis of the title compounds, which can be adapted for both 5-methyl and 5-ethyl derivatives.[9][10]
Step 1: Synthesis of 2-Amino-5-alkyl-1,3,4-thiadiazole
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. brieflands.com [brieflands.com]
- 4. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. library.dmed.org.ua [library.dmed.org.ua]
- 8. 5-(1,3,4-Thiadiazol-2-yl)nicotinamide | 1346687-61-3 | Benchchem [benchchem.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. One moment, please... [nanobioletters.com]
A Predictive Guide to the Mass Spectrometry Fragmentation of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide
A Comparative Analysis for Structural Elucidation
Executive Summary
The structural characterization of novel chemical entities is a cornerstone of drug discovery and development. Mass spectrometry (MS) stands as a pivotal analytical technique, providing indispensable information on molecular weight and structure through the analysis of fragmentation patterns.[1][2] This guide presents a predictive analysis of the mass spectrometric fragmentation pathways for N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide (Molecular Formula: C₁₁H₁₁N₃OS, Monoisotopic Mass: 233.06 g/mol ), a heterocyclic compound representative of scaffolds in medicinal chemistry. In the absence of direct, published experimental spectra for this specific molecule[3], this document leverages well-established fragmentation principles of its constituent moieties—the benzamide group and the ethyl-thiadiazole ring—to construct a reliable predictive model. We will compare the fragmentation patterns expected from "hard" ionization techniques like Electron Ionization (EI) with those from "soft" ionization methods such as Electrospray Ionization (ESI), providing researchers with a robust framework for identifying this compound and its analogs in complex matrices.
Part 1: Foundational Principles of Mass Spectrometric Fragmentation
The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the chemical structure of the analyte and the amount of energy transferred during ionization.[4] The two ionization techniques compared here represent two ends of the energy spectrum.
Electron Ionization (EI): As a "hard" ionization technique, EI employs high-energy electrons (typically 70 eV) to dislodge an electron from the analyte molecule, creating a high-energy molecular ion (M⁺•).[4][5] This excess energy induces extensive fragmentation, providing a detailed "fingerprint" of the molecule that is highly reproducible and useful for library matching.[4][5] Fragmentation is often initiated at sites with lone pair electrons or π-systems and proceeds through predictable pathways like alpha-cleavage and bond ruptures to form stable carbocations or radical cations.[4]
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution, typically by protonating the analyte to form a protonated molecule ([M+H]⁺). This process imparts minimal excess energy, often leaving the molecular ion intact.[6] Structural information is then obtained through tandem mass spectrometry (MS/MS), where the protonated molecule is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas.[7] This controlled fragmentation typically breaks the weakest bonds or involves rearrangements, providing specific structural data.
Part 2: Predicted Fragmentation Pathways of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide
The structure of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide contains several key features that will dictate its fragmentation: an amide linkage, a phenyl ring, and a substituted thiadiazole heterocycle.
Predicted Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion peak is expected at m/z 233 . The high energy will likely lead to several competing fragmentation pathways, primarily centered around the stable benzoyl cation and cleavages within the thiadiazole ring system.
Pathway A: Amide Bond Cleavage
The most common fragmentation pathway for aromatic amides is the cleavage of the N-CO bond.[6] This is driven by the formation of the highly stable, resonance-stabilized benzoyl cation.
-
Formation of the Benzoyl Cation (m/z 105): The primary cleavage is expected to be the rupture of the C(O)-NH bond, leading to the formation of the benzoyl cation. This ion is often the base peak in the mass spectra of benzamides.[1][8]
-
Formation of the Phenyl Cation (m/z 77): The benzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation.[1]
Pathway B: Thiadiazole Ring Fragmentation
Heterocyclic rings also undergo characteristic fragmentation. 1,3,4-thiadiazoles can fragment through various ring-opening mechanisms.[7]
-
Cleavage adjacent to the Ethyl Group: Alpha-cleavage of the C-C bond in the ethyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 218 .
-
Ring Cleavage: The thiadiazole ring itself can break apart. A plausible pathway involves the cleavage of the N-N and C-S bonds, potentially leading to the loss of ethyl nitrile (CH₃CH₂CN) and the formation of a benzoylimino-thiirene radical cation at m/z 179 . Further fragmentation of the thiadiazole ring can lead to a variety of smaller, characteristic ions.[7]
Caption: Predicted EI fragmentation pathways for the target molecule.
Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation
Under positive mode ESI, the compound will be detected as the protonated molecule, [M+H]⁺ at m/z 234 . Tandem MS (MS/MS) analysis of this precursor ion will induce fragmentation at the most labile sites. Protonation is likely to occur on the amide oxygen or one of the nitrogen atoms of the thiadiazole ring.
Pathway C: Protonated Amide Cleavage
Cleavage of the amide bond is also a dominant pathway in ESI-MS/MS for amides.[6]
-
Formation of the Benzoyl Cation (m/z 105): Similar to EI, the primary fragmentation is the loss of the neutral 5-ethyl-1,3,4-thiadiazol-2-amine molecule, generating the stable benzoyl cation.
-
Formation of the Protonated Amine (m/z 130): The alternative fragmentation, where the charge is retained by the heterocyclic portion, would result in the protonated 5-ethyl-1,3,4-thiadiazol-2-amine at m/z 130 . The relative abundance of m/z 105 versus m/z 130 will depend on the proton affinity of the two fragments.
Pathway D: Thiadiazole Ring Fragmentation
Fragmentation of the protonated thiadiazole ring can also occur, often initiated by ring opening.
-
Loss of Acetonitrile: A common fragmentation for ethyl-substituted heterocycles can involve a rearrangement and loss of a neutral acetonitrile molecule (CH₃CN), which would lead to a fragment at m/z 193 .
Caption: Predicted ESI-MS/MS fragmentation pathways of the protonated molecule.
Part 3: Comparative Analysis & Data Summary
The primary difference between the two techniques lies in the complexity of the resulting spectrum. EI-MS will produce a rich spectrum with many fragments, providing high confidence in structural identification via library search. ESI-MS/MS provides a simpler spectrum, directly linking fragment ions to the precursor ion, which is invaluable for analyzing complex mixtures.
Table 1: Summary of Predicted Key Fragment Ions
| Ionization | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Fragmentation Pathway |
| EI | 233 (M⁺•) | 105 | Benzoyl cation (C₇H₅O⁺) | Amide Cleavage (A) |
| EI | 233 (M⁺•) | 77 | Phenyl cation (C₆H₅⁺) | Loss of CO from m/z 105 (A) |
| EI | 233 (M⁺•) | 218 | [M - CH₃]⁺• | Alpha-cleavage (B) |
| ESI-MS/MS | 234 ([M+H]⁺) | 105 | Benzoyl cation (C₇H₅O⁺) | Amide Cleavage (C) |
| ESI-MS/MS | 234 ([M+H]⁺) | 130 | Protonated Amine (C₄H₈N₂S⁺) | Amide Cleavage (C) |
| ESI-MS/MS | 234 ([M+H]⁺) | 193 | [M+H - CH₃CN]⁺ | Ring Rearrangement (D) |
Part 4: Recommended Experimental Protocol (ESI-MS/MS)
To validate the predicted ESI fragmentation, the following protocol using a standard high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended. This protocol is designed to be self-validating by including systematic collision energy ramping to ensure all major fragmentation channels are observed.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide in HPLC-grade methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation.
Instrumentation and Data Acquisition
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Infusion: Direct infusion of the working solution at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum from m/z 50-500 to confirm the presence of the protonated molecule at m/z 234.0696.
-
MS/MS Scan (Product Ion Scan):
-
Select the precursor ion m/z 234.1 with an isolation window of 1-2 Da.
-
Apply Collision-Induced Dissociation (CID) using nitrogen or argon as the collision gas.
-
Acquire product ion spectra by ramping the collision energy. Start with a low energy (e.g., 10 eV) and increase in steps of 10 eV up to a higher energy (e.g., 40 eV). This will reveal both low-energy (rearrangement) and high-energy (bond cleavage) fragments.
-
-
Data Analysis: Analyze the resulting MS/MS spectra to identify the fragment ions predicted in Table 1. Use high-resolution data to confirm the elemental composition of each fragment.
Caption: Recommended experimental workflow for ESI-MS/MS analysis.
Conclusion
This guide provides a robust, predictive framework for interpreting the mass spectral fragmentation of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide. By deconstructing the molecule and applying fundamental principles, we have proposed the most probable fragmentation pathways under both EI and ESI conditions. The dominant cleavages are predicted to occur at the amide linkage, leading to the characteristic benzoyl cation (m/z 105), with secondary fragmentation occurring on the ethyl side-chain and within the thiadiazole ring. This comparative guide serves as a valuable resource for researchers in the fields of analytical chemistry and drug development, enabling the confident structural elucidation of this compound and its derivatives.
References
- Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide Explain the interpretation..
- Heinonen, J., et al. (n.d.). Ab Initio Prediction of Molecular Fragments from Tandem Mass Spectrometry Data.
- Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
- Ma, H., et al. (2021, June 17). MolDiscovery: learning mass spectrometry fragmentation of small molecules. Nature Communications.
-
NIST. Benzamide - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Pinto, D. C. G. A., et al. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]
-
PubChemLite. N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide. Available at: [Link]
-
Sparkman, O. D., et al. (2022, April 15). Electron Ionization for GC–MS. LCGC International. Available at: [Link]
-
Stoyanov, E. S., et al. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available at: [Link]
-
Tsolova, S., et al. (2020, August 10). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Electron ionization. Available at: [Link]
Sources
- 1. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]
- 2. biorxiv.org [biorxiv.org]
- 3. PubChemLite - N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (C11H11N3OS) [pubchemlite.lcsb.uni.lu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide proper disposal procedures
Executive Directive: The Precautionary Principle
As researchers, we often handle compounds that lack the extensive safety data sheets (SDS) found for commodity chemicals like Acetone or Toluene. N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide is a specialized heterocyclic compound. While specific toxicological data may be sparse, its structure—containing a thiadiazole ring and a benzamide moiety—dictates that it must be treated as a Hazardous Organic Substance with potential aquatic toxicity and irritant properties.
The Core Rule: Do not dispose of this compound down the drain. It is strictly regulated as chemical waste.
Chemical Hazard Profile & Risk Assessment
Before disposal, you must understand what you are discarding to prevent downstream reactions in the waste drum.
| Feature | Chemical Implication | Disposal Risk |
| Thiadiazole Ring | Contains Sulfur and Nitrogen. | Combustion Hazard: Incineration releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx). Waste contractors must know this to scrub flue gases. |
| Benzamide Group | Amide linkage. | Stability: Generally stable, but can hydrolyze under strong acidic/basic conditions. |
| Solubility | Lipophilic (Organic soluble). | Aquatic Toxicity: Likely hazardous to aquatic life. Must not enter municipal water systems. |
Immediate Safety Hazards:
-
Inhalation: Dusts/aerosols are likely respiratory irritants.
-
Reactivity: Incompatible with strong oxidizing agents (e.g., Nitric Acid, Peroxides). DO NOT MIX with oxidizing waste streams.
Operational Disposal Protocol
This protocol is designed to be a self-validating system. If you cannot check a box (e.g., "Is the pH neutral?"), you must stop and remediate before pouring.
Scenario A: Disposal of Pure Solid (Powder/Crystals)
Most common for synthesis intermediates.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential sulfur corrosion over time.
-
Labeling (Critical):
-
Do not just write "Organic Waste."
-
Required Text: "N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide - Solid Toxic Waste."
-
Hazard Checkboxes: Check "Toxic" and "Irritant."
-
-
Segregation: Place the sealed container into the Solid Hazardous Waste stream.
-
Debris: Contaminated weigh boats, gloves, and paper towels must be double-bagged in clear polyethylene bags and tagged as "Solid Debris Contaminated with Thiadiazoles."
Scenario B: Disposal of Liquid Solutions (Reaction Mixtures/HPLC Waste)
-
Solvent Identification: Determine the primary solvent.
-
If dissolved in DMSO, Methanol, or Ethyl Acetate:Non-Halogenated Organic Waste.
-
If dissolved in Dichloromethane (DCM) or Chloroform:Halogenated Organic Waste.
-
-
Quenching (If Reactive): If the compound was part of a reaction mixture with reagents like Thionyl Chloride or strong bases, ensure the mixture is quenched and pH-neutral (pH 6-8) before adding to the waste drum.
-
The "Pour" Protocol:
-
Verify the waste drum is grounded (if metal) to prevent static discharge.
-
Use a funnel with a lid.
-
Log the addition immediately on the waste tag. Record the volume and the concentration (approximate).
-
Visualization: Waste Stream Decision Tree
This diagram guides your decision-making process at the bench.
Caption: Decision logic for segregating thiadiazole-based waste into correct regulatory streams.
Regulatory & Compliance Data
While this specific molecule may not have a unique RCRA "P" or "U" code, it is regulated under the "Cradle-to-Grave" responsibility of the generator.
| Parameter | Specification | Authority/Standard |
| RCRA Status | Unlisted Hazardous Waste (Treat as Toxic) | EPA 40 CFR 261 |
| Waste Code (Typical) | D001 (if in ignitable solvent)None (if pure solid, requires profile) | EPA RCRA |
| DOT Shipping Name | Toxic solids, organic, n.o.s. (if shipping pure) | DOT 49 CFR 172.101 |
| PPE Requirements | Nitrile Gloves (0.11mm min), Safety Goggles, Lab Coat | OSHA 29 CFR 1910.132 |
Note on "Unknowns": Under Prudent Practices in the Laboratory, any substance with unknown toxicity must be handled as if it is highly toxic.
Emergency Procedures
-
Spill (Solid): Do not dry sweep (creates dust). Dampen with a wet paper towel (water or ethanol) and wipe up. Place all materials in the solid waste bin.
-
Spill (Liquid): Use vermiculite or a clay-based absorbent. Do not use combustible materials (sawdust) if the solvent is flammable.
-
Skin Contact: Wash with soap and water for 15 minutes. Thiadiazoles can be skin sensitizers; monitor for redness.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] [Link]1]
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
PubChem. (2024). Compound Summary: Thiadiazole Derivatives Safety Profile. National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
